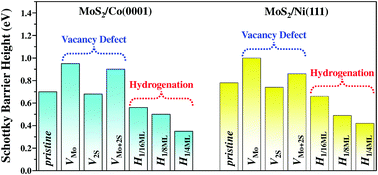Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
Physical Chemistry Chemical Physics Pub Date: 2016-10-19 DOI: 10.1039/C6CP05384J
Abstract
For the practical device application of the two-dimensional semiconducting MoS2, it is a critical issue to manipulate the electronic and magnetic properties locally at its contact to the metal electrode. For the tuning of those properties, we have proposed the vacancy-defective 1L-MoS2 or the hydrogenated 1L-MoS2 at the metal [Co(0001) or Ni(111)] contacts and performed first-principles electronic structure calculations. By controlling the atomic vacancy defects and the hydrogen coverages, we investigate the Schottky barrier heights and charge and spin transfers at the interface. Our findings provide a physical insight into the practical device design using the two-dimensional MoS2.


Recommended Literature
- [1] Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst†
- [2] Front cover
- [3] Energized nitro-substituted azoles through ether bridges†
- [4] Recent methods for the synthesis of α-acyloxy ketones
- [5] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [6] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
- [7] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [8] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [9] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [10] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 185056-83-1
-
CAS no.: 13194-69-9
-
CAS no.: 157730-74-0









